molecular formula C12H15ClFNO2 B15300906 tert-Butyl 2-chloro-3-fluorobenzylcarbamate

tert-Butyl 2-chloro-3-fluorobenzylcarbamate

Cat. No.: B15300906
M. Wt: 259.70 g/mol
InChI Key: ULAYEHIAIXECJA-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-3-fluorobenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The presence of tert-butyl, chloro, and fluoro groups in the molecule imparts unique chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 2-chloro-3-fluorobenzylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-chloro-3-fluorobenzylamine: This intermediate can be synthesized by reacting 2-chloro-3-fluorobenzyl chloride with ammonia or an amine.

    Carbamoylation: The 2-chloro-3-fluorobenzylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

tert-Butyl 2-chloro-3-fluorobenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-chloro-3-fluorobenzylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-3-fluorobenzylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

tert-Butyl 2-chloro-3-fluorobenzylcarbamate can be compared with other similar compounds such as:

    tert-Butyl 2-chlorobenzylcarbamate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    tert-Butyl 3-fluorobenzylcarbamate: Lacks the chloro group, which may influence its chemical properties and applications.

    tert-Butyl 2-chloro-4-fluorobenzylcarbamate: Has a different position of the fluoro group, which can alter its chemical behavior and interactions.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-3-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

ULAYEHIAIXECJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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